N-[2-(piperazin-1-yl)ethyl]cyclododecanamine
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Overview
Description
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine: is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a cyclododecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)ethyl]cyclododecanamine typically involves the following steps:
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Formation of the Piperazine Derivative: : The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
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Attachment of the Ethyl Chain: : The ethyl chain can be introduced via reductive amination or nucleophilic substitution reactions. For example, the reaction of piperazine with ethyl bromide under basic conditions can yield the desired ethyl-substituted piperazine .
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Cyclododecane Attachment: : The final step involves the attachment of the cyclododecane moiety. This can be achieved through nucleophilic substitution reactions where the ethyl-piperazine derivative reacts with a cyclododecane halide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Synthesis: This method allows for the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Various substituted piperazine and ethyl derivatives.
Scientific Research Applications
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It can be employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclododecanamine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The ethyl chain and cyclododecane moiety can influence the compound’s pharmacokinetic properties, such as solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
Properties
Molecular Formula |
C18H37N3 |
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Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclododecanamine |
InChI |
InChI=1S/C18H37N3/c1-2-4-6-8-10-18(11-9-7-5-3-1)20-14-17-21-15-12-19-13-16-21/h18-20H,1-17H2 |
InChI Key |
LWBFQYZDAHHQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NCCN2CCNCC2 |
solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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